3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Lipophilicity Drug Design N‑Thiazol‑2‑yl‑benzamide

This 3-chloro-substituted N-thiazol-2-yl-benzamide features a unique pharmacophore for A2A receptor antagonist and ZAC modulator studies. The 3-Cl substituent (σ-meta=+0.37, ΔclogP≈+0.7–0.9) enables halogen bonding and altered lipophilicity versus the 3-H parent (CAS 313549-64-3), making it critical for matched-pair SAR analysis. Secure this high-purity building block to advance your adenosine receptor or ion channel drug discovery with confidence.

Molecular Formula C20H13ClN2OS
Molecular Weight 364.85
CAS No. 313253-97-3
Cat. No. B2654878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
CAS313253-97-3
Molecular FormulaC20H13ClN2OS
Molecular Weight364.85
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H13ClN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,22,23,24)
InChIKeyHNEOVSVWMJBGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑Chloro‑N‑(4‑(naphthalen‑2‑yl)thiazol‑2‑yl)benzamide (CAS 313253‑97‑3) – Structural Identity and Compound‑Class Context for Scientific Procurement


3‑Chloro‑N‑(4‑(naphthalen‑2‑yl)thiazol‑2‑yl)benzamide (CAS 313253‑97‑3) is a synthetic small molecule belonging to the N‑thiazol‑2‑yl‑benzamide family. It comprises a central 1,3‑thiazole ring substituted at the 4‑position with a naphthalen‑2‑yl group and N‑acylated with a 3‑chlorobenzamide moiety [REFS‑1]. This compound class has been investigated in multiple therapeutic areas, including adenosine A2A receptor antagonism [REFS‑2] and zinc‑activated channel (ZAC) modulation [REFS‑3]. The presence of the 3‑chloro substituent on the benzamide ring distinguishes it from the parent unsubstituted benzamide analog (CAS 313549‑64‑3), potentially altering electronic character, lipophilicity, and target‑binding interactions [REFS‑4]. However, quantitative differential evidence specific to this compound remains extremely limited in the open scientific literature.

3‑Chloro‑N‑(4‑(naphthalen‑2‑yl)thiazol‑2‑yl)benzamide (CAS 313253‑97‑3): Why the 3‑H Analog Cannot Serve as a Drop‑In Replacement


N‑Thiazol‑2‑yl‑benzamide derivatives display pronounced structure‑activity relationships (SAR) in which small substituent changes on the benzamide phenyl ring can drastically alter target affinity, selectivity, and functional activity. In the A2A receptor patent series, introduction of electron‑withdrawing or hydrogen‑bond‑accepting groups at the 3‑position of the benzamide modulates receptor‑binding potency and intrinsic efficacy [REFS‑1]. Similarly, in the ZAC antagonist series, the nature and position of benzamide ring substituents directly govern antagonist potency and selectivity over related ligand‑gated ion channels [REFS‑2]. Consequently, the 3‑chloro substitution in CAS 313253‑97‑3 creates a unique pharmacophoric pattern that cannot be replicated by the 3‑H parent (CAS 313549‑64‑3) or other 3‑substituted analogs (e.g., 3‑nitro, 3‑ethylsulfonyl). Assumption of functional equivalence without matched‑pair comparative data risks compromised experimental reproducibility and invalid SAR interpretation.

3‑Chloro‑N‑(4‑(naphthalen‑2‑yl)thiazol‑2‑yl)benzamide (CAS 313253‑97‑3): Quantitative Differentiation Evidence Against the Closest Analogs


Lipophilicity Shift Induced by 3‑Chloro Substitution Predicted to Alter Membrane Permeability Relative to the 3‑H Parent

The 3‑chloro substituent on the benzamide ring increases calculated logP by approximately +0.7 to +0.9 log units compared with the unsubstituted parent N‑(4‑(naphthalen‑2‑yl)thiazol‑2‑yl)benzamide. This lipophilicity shift, predicted by fragment‑based and atom‑based computational methods, may enhance passive membrane permeability but could also reduce aqueous solubility [REFS‑1]. The prediction is derived from consensus logP algorithms (ALOGPS, XLogP3, miLogP) applied to both molecules, but no experimental logP or PAMPA data are publicly available for either compound.

Lipophilicity Drug Design N‑Thiazol‑2‑yl‑benzamide

Electronic Modulation of the Benzamide Ring by 3‑Chloro May Alter H‑Bond Acceptor Strength Compared to 3‑H and 3‑Nitro Analogs

The Hammett σ‑meta value for chlorine (+0.37) indicates an electron‑withdrawing inductive effect that reduces electron density on the benzamide carbonyl oxygen, potentially weakening its hydrogen‑bond acceptor capacity relative to the 3‑H analog (σ‑meta = 0) but strengthening it compared to the 3‑nitro analog (σ‑meta = +0.71) [REFS‑1]. In the related A2A antagonist series, electron‑withdrawing substituents at the 3‑position of the benzamide ring were shown to modulate receptor binding affinity and intrinsic efficacy [REFS‑2]. Although no target‑specific experimental data exist for CAS 313253‑97‑3, this electronic modulation is a well‑established determinant of SAR within the N‑thiazol‑2‑yl‑benzamide chemotype.

Electronic Effects SAR N‑Thiazol‑2‑yl‑benzamide

3‑Chloro‑N‑(4‑(naphthalen‑2‑yl)thiazol‑2‑yl)benzamide (CAS 313253‑97‑3): Recommended Application Scenarios Based on Available Evidence


Lead‑Optimization SAR Studies in N‑Thiazol‑2‑yl‑benzamide Programs Targeting Adenosine A2A or ZAC

The distinct electronic (σ‑meta = +0.37) and lipophilic (ΔclogP ≈ +0.7–0.9) signature of the 3‑chloro substituent makes CAS 313253‑97‑3 a logical candidate for matched‑pair analysis against the 3‑H parent (CAS 313549‑64‑3) in A2A receptor binding and functional assays [REFS‑1]. Researchers developing A2A antagonist or ZAC antagonist series can use this analog to probe the steric and electronic tolerance of the benzamide 3‑position [REFS‑2]. However, the absence of published biological data for this specific compound means that any such study would be de‑novo and exploratory, rather than confirmatory.

Physicochemical Profiling and Permeability Assessment of Halogenated N‑Thiazol‑2‑yl‑benzamides

The predicted lipophilicity shift induced by the 3‑chloro substituent makes CAS 313253‑97‑3 a suitable test article for experimental logP/logD determination (shake‑flask or chromatographic method) and parallel artificial membrane permeability assay (PAMPA). Such data, when compared with the 3‑H and 3‑nitro analogs, would provide direct quantitative evidence to guide formulation and assay design for this compound class [REFS‑1].

Computational Chemistry and Docking Studies of Halogen‑Bonding Interactions at the Benzamide 3‑Position

The 3‑chloro substituent can engage in halogen‑bonding interactions with target protein backbones or side chains, a feature absent in the 3‑H analog. Computational docking and molecular dynamics simulations comparing CAS 313253‑97‑3 with 3‑H, 3‑F, and 3‑Br analogs can provide structure‑based hypotheses for target selectivity, ideally validated by subsequent in vitro pharmacology [REFS‑1].

Quote Request

Request a Quote for 3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.